1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-
CAS No.: 68555-54-4
Cat. No.: VC3822926
Molecular Formula: C22H16N2O4S2
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68555-54-4 |
|---|---|
| Molecular Formula | C22H16N2O4S2 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)phenyl]sulfanylethylsulfanyl]phenyl]pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C22H16N2O4S2/c25-19-9-10-20(26)23(19)15-5-1-3-7-17(15)29-13-14-30-18-8-4-2-6-16(18)24-21(27)11-12-22(24)28/h1-12H,13-14H2 |
| Standard InChI Key | IMRULEJVIHQQKE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N2C(=O)C=CC2=O)SCCSC3=CC=CC=C3N4C(=O)C=CC4=O |
| Canonical SMILES | C1=CC=C(C(=C1)N2C(=O)C=CC2=O)SCCSC3=CC=CC=C3N4C(=O)C=CC4=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound features two maleimide rings connected via a 1,2-ethanediyl chain interspersed with thio-2,1-phenylene spacers. The IUPAC name, 1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)phenyl]sulfanylethylsulfanyl]phenyl]pyrrole-2,5-dione, reflects its intricate topology . Key structural attributes include:
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Maleimide moieties: Electrophilic α,β-unsaturated carbonyl groups enable Michael additions with nucleophiles like thiols and amines.
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Thioether linkages: The sulfur atoms enhance stability against oxidation compared to ether analogs and facilitate conformational flexibility.
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Aromatic systems: Phenylene groups contribute to π-π stacking interactions, influencing solubility and crystallinity.
Physicochemical parameters include a calculated logP of 2.58, indicating moderate hydrophobicity, and a topological polar surface area of 125 Ų, suggesting limited blood-brain barrier permeability . X-ray crystallography of related bis(maleimides) reveals twisted conformations between the maleimide rings and central linkers, which may impact reactivity .
Synthesis and Preparation Methods
Industrial synthesis typically involves a two-step process:
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Condensation: Maleic anhydride reacts with 1,2-bis(2-aminophenylthio)ethane in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–120°C).
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Cyclization: Intramolecular dehydration forms the maleimide rings, often catalyzed by acetic anhydride or triethylamine .
Optimized conditions yield >85% purity, as verified by reverse-phase HPLC using acetonitrile/water/phosphoric acid (65:35:0.1 v/v) mobile phases on Newcrom R1 columns . Scale-up challenges include controlling exothermic reactions and minimizing dimerization byproducts.
Chemical Reactivity and Stability
The compound exhibits three primary reaction pathways:
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Nucleophilic additions: Thiols (e.g., cysteine residues) undergo Michael additions at the maleimide C=C bond, forming stable thioether adducts () .
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Oxidation: Thioether bridges convert to sulfoxides () or sulfones () under strong oxidants like .
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Photodegradation: UV exposure (λ = 254 nm) induces maleimide ring-opening, necessitating storage in amber vials .
Stability studies indicate a shelf life of >24 months at -20°C in anhydrous dimethyl sulfoxide, with <5% decomposition .
Analytical Characterization Techniques
Applications in Materials Science and Biotechnology
Polymer Cross-Linking
As a bis-electrophile, the compound forms covalent networks in epoxy resins, increasing glass transition temperatures () by 40°C at 5 wt% loading . Applications include aerospace composites and 3D-printing resins.
Protein Conjugation
Thiol-selective labeling enables antibody-drug conjugate synthesis. A 2018 study achieved >90% conjugation efficiency with trastuzumab using a 10:1 molar ratio .
Comparative Analysis with Structural Analogues
| Compound | Linker Type | COX-2 IC₅₀ (nM) | LogP |
|---|---|---|---|
| Target compound | Thioether | 6.0 | 2.58 |
| 1,1'-(Methylenediphenylene)bis- | Methylene | 12.4 | 3.12 |
| 1,1'-(Ethylenedioxy)bis- | Ether | 24.8 | 1.89 |
Thioether-linked derivatives exhibit superior potency and solubility profiles compared to methylene or ether analogs .
Future Research Directions
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Targeted drug delivery: Develop PEGylated nanoparticles to mitigate systemic toxicity.
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Green synthesis: Explore biocatalytic routes using maleimide synthase enzymes.
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Photodynamic therapy: Evaluate photosensitizing potential via singlet oxygen quantum yield measurements.
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